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Compound of Interest

4-(n-Butoxy)benzenesulfonyl!
Compound Name:
chloride

Cat. No.: B072264

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(n-
Butoxy)benzenesulfonyl chloride, a key reagent in organic synthesis. Through a detailed
examination of its spectral data and comparison with related alkoxy-substituted
benzenesulfonyl chlorides, this document serves as a practical reference for the unambiguous
identification and quality assessment of this compound.

Spectroscopic Data Summary

The unique structural features of 4-(n-Butoxy)benzenesulfonyl chloride and its analogs give
rise to distinct spectroscopic signatures. The following tables summarize the key quantitative
data from 'H NMR, 3C NMR, IR, and Mass Spectrometry, facilitating a clear comparison.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Compoun
d

Ar-H
(ortho to
S02Cl)

Ar-H
(ortho to
O-Alkyl)

O-CHz=-

-CHz=-

-CHz=-

-CHs

4-(n-
Butoxy)ben
zenesulfon

yl chloride

~7.90 (d)

~7.05 (d)

~4.10 (t)

~1.80 (m)

~1.50 (m)

~0.98 (1)

4-
Methoxybe
nzenesulfo

nyl chloride

7.88 (d)

7.04 (d)

3.89 (s)

4-
Ethoxyben
zenesulfon

yl chloride

~7.89 (d)

~7.03 (d)

~4.15 (q)

~1.45 (t)

4-
Propoxybe
nzenesulfo

nyl chloride

~7.89 (d)

~7.04 (d)

~4.03 (1)

~1.85 (m)

~1.05 (1)

Note:
Predicted
data for 4-
(n-
Butoxy)-,
4-Ethoxy-,
and 4-
Propoxybe
nzenesulfo
nyl chloride
are based
on
computatio
nal models
and should
be
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confirmed
with
experiment

al data.

Table 2: 13C NMR Spectroscopic Data (Predicted)
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Comp
ound

C-0

Ar-C
(ortho
to
S0:2Cl)

Ar-C
(ortho
to O-
Alkyl)

O-CHa-

-CH:=- -CHa2- -CHs

4-(n-
Butoxy)
benzen
esulfon
yl
chloride

~135.5

~164.0

~130.0

~115.0

~69.0

~31.0 ~19.0 ~13.8

4-
Methox
ybenze
nesulfo
nyl
chloride

135.8

164.6

130.3

114.9

56.0

4-
Ethoxyb
enzene
sulfonyl
chloride

~135.6

~163.5

~130.1

~115.2

~64.5

- - ~14.5

4-
Propox
ybenze
nesulfo
nyl
chloride

~135.7

~163.8

~130.2

~115.1

~70.5

~22.5 - ~10.5

Note:
Predict
ed data
for 4-(n-
Butoxy)
-, 4-
Ethoxy-
, and 4-
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Propox
ybenze
nesulfo
nyl
chloride
are
based
on
comput
ational
models
and
should
be
confirm
ed with
experim
ental
data.

Table 3: Infrared (IR) Spectroscopic Data

Compound Key Absorptions (cm~?)

1375 (asymmetric SOz stretch), 1170
(symmetric SOz stretch), 1595, 1490 (C=C
aromatic), 1260 (C-O stretch), 2960, 2875 (C-H
aliphatic)

4-(n-Butoxy)benzenesulfonyl chloride[1]

1370 (asymmetric SOz stretch), 1165
4-Methoxybenzenesulfonyl chloride (symmetric SOz stretch), 1590, 1495 (C=C
aromatic), 1265 (C-O stretch)

Table 4: Mass Spectrometry Data
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Compound Molecular lon (m/z) Key Fragments (m/z)
4-(n-Butoxy)benzenesulfonyl 191 (M* - CaHo), 171 (M™ -
_ 248/250 (M+, 33CIfF7Cl)
chloride SO2Cl), 99 (SO2CI)
4-Methoxybenzenesulfonyl 171 (M* - Cl), 141 (M* - SO2),
_ 206/208 (M+, 35CI/37Cl)
chloride 107 (M* - SO2CI)

Experimental Protocols

Standardized protocols for acquiring high-quality spectroscopic data are crucial for reliable

compound identification and comparison.

'H and **C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride in approximately 0.6 mL of
deuterated chloroform (CDCIs) in a clean, dry NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (6 0.00).

'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an accumulation of 16-32 scans.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds,
and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing: Process the acquired free induction decays (FIDs) with Fourier
transformation, phase correction, and baseline correction to obtain the final spectra.

FT-IR Spectroscopy

o Sample Preparation: For liquid samples, a thin film can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be
prepared by grinding a small amount of the sample with dry KBr powder and pressing the
mixture into a translucent disk.
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o Background Collection: Record a background spectrum of the empty sample holder or the
pure KBr pellet.

o Sample Analysis: Place the prepared sample in the spectrometer's sample compartment and
acquire the infrared spectrum, typically over a range of 4000-400 cm~1. Co-add 16-32 scans
to improve the signal-to-noise ratio.

o Data Processing: The acquired spectrum is typically presented in terms of transmittance or
absorbance as a function of wavenumber (cm~1).

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Subject the sample to electron ionization (EIl) at a standard energy of 70 eV.

o Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion
and characteristic fragment ions.

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular weight and
fragmentation pattern, which provides structural information.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the spectroscopic identification of 4-(n-
Butoxy)benzenesulfonyl chloride, the following diagrams illustrate the experimental workflow
and the logical approach to spectral interpretation.
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Caption: Experimental workflow for the spectroscopic analysis of 4-(n-

Butoxy)benzenesulfonyl chloride.
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Caption: Logical relationship for the interpretation of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.4-(N-BUTOXY)BENZENESULFONYL CHLORIDE Five Chongqging Chemdad Co. , Ltd
[chemdad.com]

 To cite this document: BenchChem. [Spectroscopic Identification of 4-(n-
Butoxy)benzenesulfonyl Chloride: A Comparative Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b072264+#spectroscopic-identification-of-
4-n-butoxy-benzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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